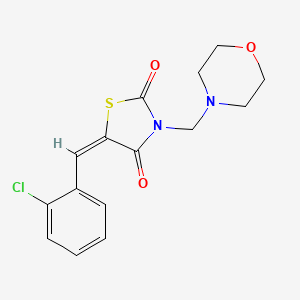

![molecular formula C16H14N2O5 B5599534 ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

ethyl 2-[(4-nitrobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Ethyl 2-[(4-nitrobenzoyl)amino]benzoate can be synthesized through several methods, involving the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding compounds in excellent yield. This process is indicative of the versatility and reactivity of the compound under study, making it a valuable intermediate for further chemical transformations (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(4-nitrobenzoyl)amino]benzoate and its derivatives has been extensively studied. X-ray crystallography reveals that these compounds often crystallize in complex formations, with hydrogen bonding playing a crucial role in their structural organization. For instance, hydrogen-bonded sheets and chains of edge-fused rings are common, indicating polarized molecular-electronic structures (Portilla et al., 2007).

Chemical Reactions and Properties

Ethyl 2-[(4-nitrobenzoyl)amino]benzoate participates in a variety of chemical reactions, demonstrating both its reactivity and functional utility. The influence of the nitro group on side-chain reactivity has been specifically noted, with steric and mesomeric interactions significantly affecting reaction rates and outcomes, such as in alkaline hydrolysis (Iskander et al., 1966).

Physical Properties Analysis

The physical properties of ethyl 2-[(4-nitrobenzoyl)amino]benzoate derivatives have been characterized, showing that strong hydrogen bonds play important roles in their crystal packing. This is particularly evident in derivatives where co-crystallized water molecules act as both hydrogen bond donors and acceptors, contributing to the compound's stability and solid-state organization (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 2-[(4-nitrobenzoyl)amino]benzoate are influenced by its functional groups. The nitro group, in particular, confers distinct chemical reactivity, affecting the compound's behavior in various chemical contexts. Studies on the hydrolysis of ethyl nitrobenzoates have shed light on the impact of the nitro group's position on reactivity, offering insights into the compound's chemical behavior and potential applications (Iskander et al., 1966).

Propriétés

IUPAC Name |

ethyl 2-[(4-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBZRKMYFWJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-nitrobenzoyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)